molecular formula C9H7F3O3 B3006581 3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid CAS No. 2248416-80-8

3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid

Cat. No.: B3006581
CAS No.: 2248416-80-8
M. Wt: 220.147
InChI Key: SSGYUIZKKDIRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a suitable aromatic precursor, followed by further functionalization to introduce the fluoro and methoxy groups. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often employ large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated benzoic acids and their derivatives, such as:

Uniqueness

What sets 3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoromethyl and fluoro groups can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-2-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-5-3-2-4(9(13)14)7(10)6(5)8(11)12/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGYUIZKKDIRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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